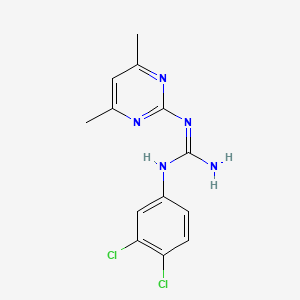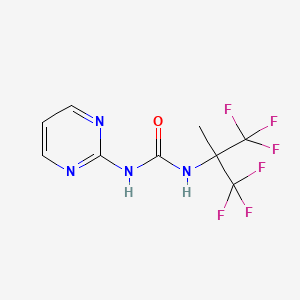
N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethylpyrimidinyl groups attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4,6-dimethyl-2-aminopyrimidine.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with cyanogen bromide to form 3,4-dichlorophenylcyanamide.
Final Coupling: The intermediate 3,4-dichlorophenylcyanamide is then reacted with 4,6-dimethyl-2-aminopyrimidine under basic conditions to yield N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine N-oxide.
Reduction: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)amine.
Substitution: N-(3,4-diaminophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamate
Uniqueness
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of dichlorophenyl and dimethylpyrimidinyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13Cl2N5 |
|---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H3,16,17,18,19,20) |
InChI Key |
NCEVYOHPJNCJGZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)

![2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11621751.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)
![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11621762.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)
![(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
